REACTION_SMILES
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[BH4-:16].[Br:1][c:2]1[cH:3][c:4]([O:11][CH3:12])[c:5]([OH:10])[c:6]([CH:7]=[O:8])[cH:9]1.[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH3:13][CH2:14][OH:15].[ClH:18].[Na+:17]>>[Br:1][c:2]1[cH:3][c:4]([O:11][CH3:12])[c:5]([OH:10])[c:6]([CH2:7][OH:8])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Br)cc(C=O)c1O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Type
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product
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Smiles
|
COc1cc(Br)cc(CO)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |